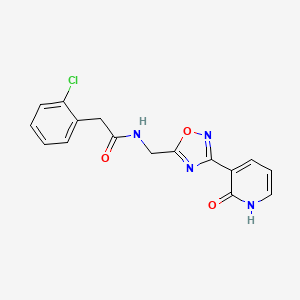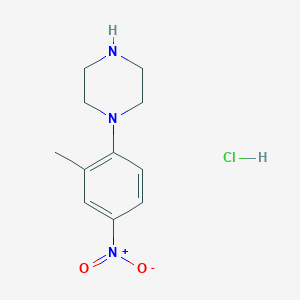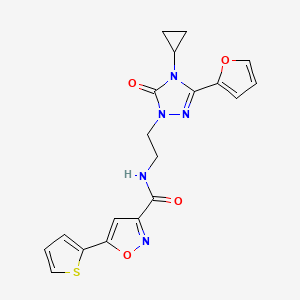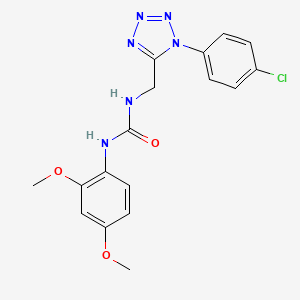![molecular formula C19H18N4O5 B2585488 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 1903305-90-7](/img/structure/B2585488.png)
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The ethoxy group on the pyridine ring and the carboxamide group on the benzodioxine ring could provide sites for intermolecular interactions, such as hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. For example, the oxadiazole ring could participate in nucleophilic substitution reactions, and the pyridine ring could undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Novel Antidepressants and Serotonin-3 Receptor Antagonists
Research has identified the potential of structurally novel compounds in the realm of antidepressant medication. For instance, a study on a series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, demonstrated notable antidepressant-like activity. These compounds were synthesized from 3-ethoxyquinoxalin-2-carboxylic acid and evaluated in a forced swim test, revealing significant activity in compounds with higher 5-HT3 antagonism (Mahesh et al., 2011).
Anticancer and Anti-inflammatory Applications
In the field of oncology and inflammation, novel benzodifuranyl derivatives have been synthesized, exhibiting significant anti-inflammatory and analgesic properties. These compounds, including various 1,3,5-triazines and oxadiazepines, showed high inhibitory activity on cyclooxygenase-2 (COX-2) and demonstrated promising analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Some newly synthesized triazole derivatives have demonstrated significant antimicrobial activities. These compounds, derived from various ester ethoxycarbonylhydrazones, were effective against a range of test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Antidiabetic Screening
In the domain of diabetes research, certain N-substituted dihydropyrimidine derivatives have been evaluated for their antidiabetic activity. These compounds, characterized by various spectroscopy methods, underwent in vitro screening using an α-amylase inhibition assay, suggesting their potential use in diabetes treatment (Lalpara et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-2-25-15-7-6-12(10-20-15)18-22-16(28-23-18)11-21-19(24)13-4-3-5-14-17(13)27-9-8-26-14/h3-7,10H,2,8-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJLFIEDPJSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)
![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)
![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)

![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)

![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole](/img/structure/B2585422.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)
![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)
![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)